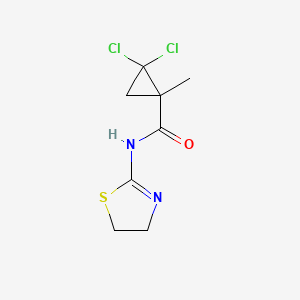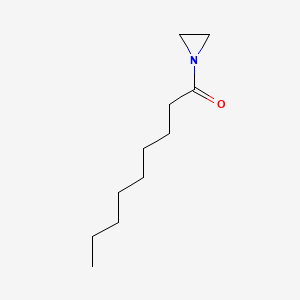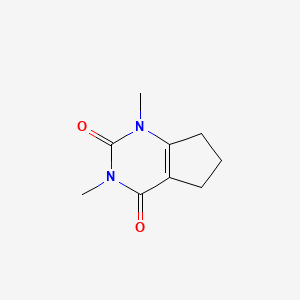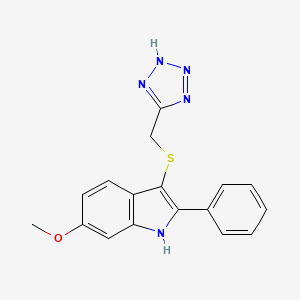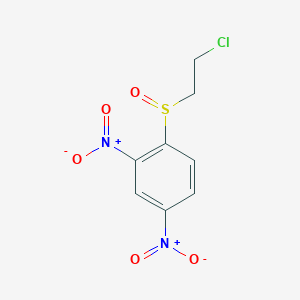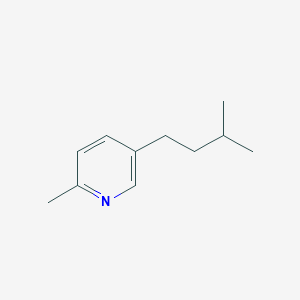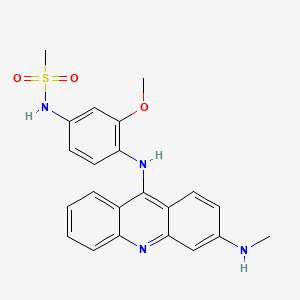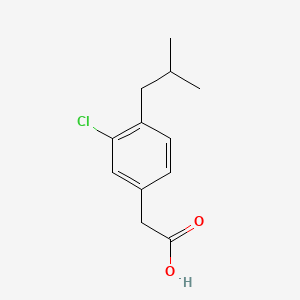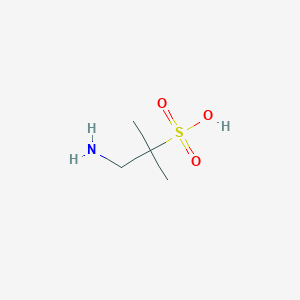
2-Propanesulfonic acid, 1-amino-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanesulfonic acid, 1-amino-2-methyl- is a versatile compound with significant applications in various fields. It is known for its hydrophilic properties and is commonly used in the production of polymers and other chemical products. The compound is characterized by its strong ionic nature due to the presence of a sulfonic acid group, which imparts unique properties such as high thermal stability and solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanesulfonic acid, 1-amino-2-methyl- can be synthesized through the reaction of 2-propenamide with methanesulfonic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. The process may also involve purification steps to obtain the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of 2-Propanesulfonic acid, 1-amino-2-methyl- often involves large-scale polymerization reactions. These reactions are conducted in reactors equipped with temperature and pressure control systems to ensure consistent product quality. The use of advanced purification techniques, such as crystallization and distillation, is common to achieve high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Propanesulfonic acid, 1-amino-2-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds. These products have diverse applications in different industries, including pharmaceuticals, agriculture, and materials science .
Scientific Research Applications
2-Propanesulfonic acid, 1-amino-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of various polymers, including hydrogels and copolymers. .
Biology: The compound is used in the development of biomaterials for tissue engineering and drug delivery systems. .
Medicine: It is used in the formulation of pharmaceutical products, including drug delivery systems and medical devices. .
Industry: In industrial applications, it is used as a dispersant, scale control agent, and flocculant in water treatment processes. .
Mechanism of Action
The mechanism of action of 2-Propanesulfonic acid, 1-amino-2-methyl- involves its interaction with various molecular targets and pathways. The sulfonic acid group imparts strong ionic interactions, which can influence the behavior of the compound in different environments. These interactions are crucial in applications such as ion exchange, flocculation, and water treatment .
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: This compound shares similar properties and applications, particularly in polymer synthesis and water treatment
Sodium 2-acrylamido-2-methyl-1-propanesulfonate: Another similar compound used in the production of hydrogels and copolymers
Uniqueness
2-Propanesulfonic acid, 1-amino-2-methyl- is unique due to its combination of hydrophilic and ionic properties, which make it highly effective in various applications. Its ability to form stable polymers and its compatibility with a wide range of reagents and conditions set it apart from other similar compounds .
Properties
Molecular Formula |
C4H11NO3S |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
1-amino-2-methylpropane-2-sulfonic acid |
InChI |
InChI=1S/C4H11NO3S/c1-4(2,3-5)9(6,7)8/h3,5H2,1-2H3,(H,6,7,8) |
InChI Key |
ZFJWYAYBWZHPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


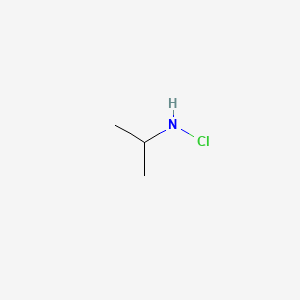
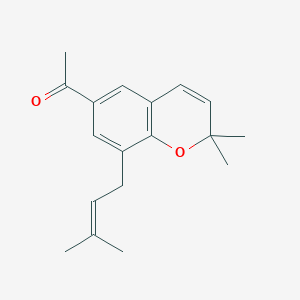
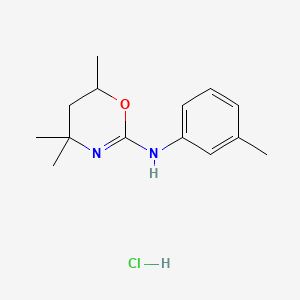
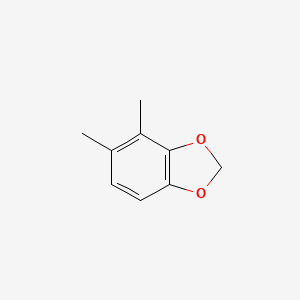
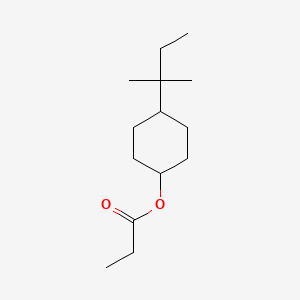
![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
